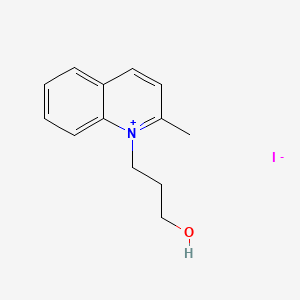
1-(3-Hydroxypropyl)-2-methylquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-2-methylquinolinium iodide is a quaternary ammonium compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-2-methylquinolinium iodide typically involves the quaternization of 2-methylquinoline with 3-chloropropanol in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Reflux conditions (around 80-100°C)
Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Reactant Purity: High-purity 2-methylquinoline and 3-chloropropanol
Catalysts: Phase transfer catalysts to enhance reaction rates
Purification: Crystallization or recrystallization to obtain the pure iodide salt
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-2-methylquinolinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The quinolinium ring can be reduced to form a dihydroquinoline derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Silver nitrate in aqueous solution to form the corresponding silver salt, followed by treatment with the desired halide.
Major Products
Oxidation: 1-(3-Oxopropyl)-2-methylquinolinium iodide
Reduction: 1-(3-Hydroxypropyl)-2-methyl-1,2-dihydroquinoline
Substitution: 1-(3-Hydroxypropyl)-2-methylquinolinium chloride or bromide
Scientific Research Applications
1-(3-Hydroxypropyl)-2-methylquinolinium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the synthesis of other quaternary ammonium compounds and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-2-methylquinolinium iodide involves its interaction with cellular membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids and proteins, leading to altered membrane permeability and cell death.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxypropyl)-2-methylpyridinium iodide: Similar structure but with a pyridine ring instead of a quinoline ring.
1-(3-Hydroxypropyl)-2-methylisoquinolinium iodide: Isoquinoline ring instead of quinoline.
1-(3-Hydroxypropyl)-2-methylquinolinium chloride: Chloride ion instead of iodide.
Uniqueness
1-(3-Hydroxypropyl)-2-methylquinolinium iodide is unique due to its specific quinoline backbone, which imparts distinct chemical and biological properties. The presence of the iodide ion also enhances its reactivity in substitution reactions compared to its chloride and bromide counterparts.
Properties
CAS No. |
63512-61-8 |
|---|---|
Molecular Formula |
C13H16INO |
Molecular Weight |
329.18 g/mol |
IUPAC Name |
3-(2-methylquinolin-1-ium-1-yl)propan-1-ol;iodide |
InChI |
InChI=1S/C13H16NO.HI/c1-11-7-8-12-5-2-3-6-13(12)14(11)9-4-10-15;/h2-3,5-8,15H,4,9-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
DJZYJYIQOORGLQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)CCCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



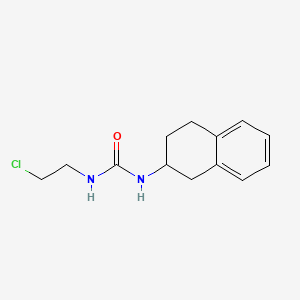
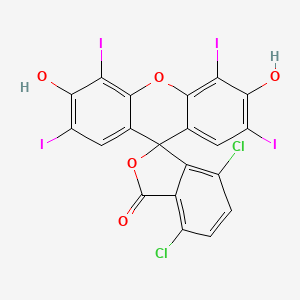
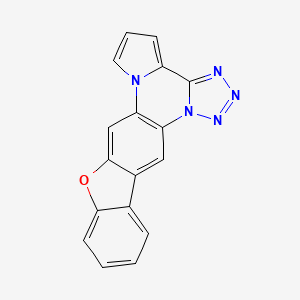
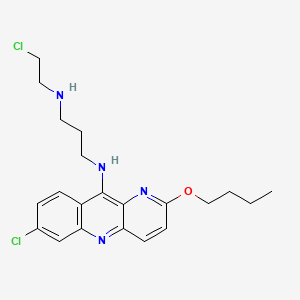

![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)

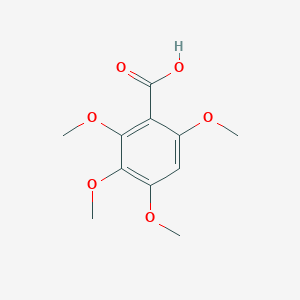
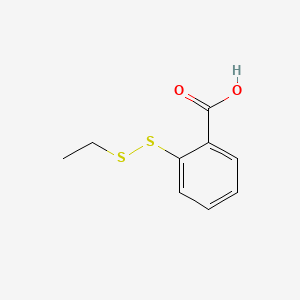


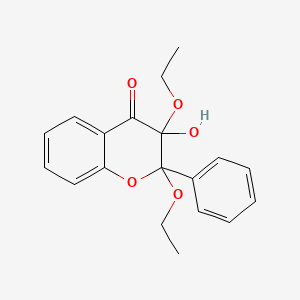
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
